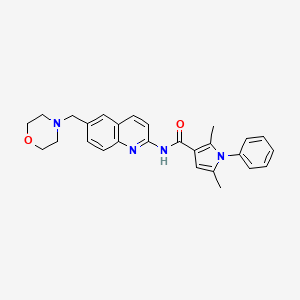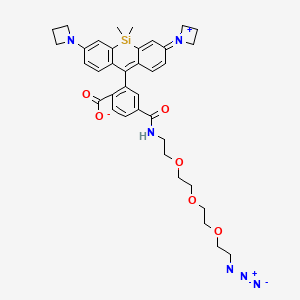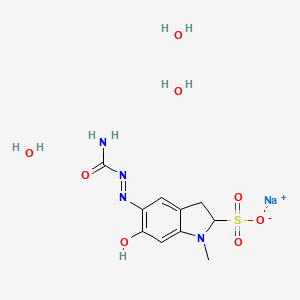![molecular formula C26H28N2O5S B11935132 3-(4-(2'-(N-(tert-Butyl)sulfamoyl)-[1,1'-biphenyl]-3-carboxamido)phenyl)propanoic acid](/img/structure/B11935132.png)
3-(4-(2'-(N-(tert-Butyl)sulfamoyl)-[1,1'-biphenyl]-3-carboxamido)phenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(2’-(N-(tert-Butyl)sulfamoyl)-[1,1’-biphenyl]-3-carboxamido)phenyl)propanoic acid is an organic compound with a complex structure that includes a biphenyl core, a sulfonamide group, and a carboxylic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(2’-(N-(tert-Butyl)sulfamoyl)-[1,1’-biphenyl]-3-carboxamido)phenyl)propanoic acid typically involves multiple steps. One common method starts with the reaction of benzoyl chloride with tert-butyl bromide to form a substituted benzoyl bromide. This intermediate is then subjected to a series of reactions, including aromatic carbonyl reduction and nitrile hydrolysis, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and continuous flow processes to ensure consistent quality and quantity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-(2’-(N-(tert-Butyl)sulfamoyl)-[1,1’-biphenyl]-3-carboxamido)phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The biphenyl core allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or ether, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-(4-(2’-(N-(tert-Butyl)sulfamoyl)-[1,1’-biphenyl]-3-carboxamido)phenyl)propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 3-(4-(2’-(N-(tert-Butyl)sulfamoyl)-[1,1’-biphenyl]-3-carboxamido)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The biphenyl core may facilitate binding to hydrophobic pockets within biological molecules, enhancing its efficacy .
Comparación Con Compuestos Similares
Similar Compounds
4-tert-Butylphenylboronic acid: Shares the tert-butylphenyl group but differs in its boronic acid functionality.
2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole: Contains a biphenyl core and tert-butyl group but has an oxadiazole ring instead of a sulfonamide.
Uniqueness
3-(4-(2’-(N-(tert-Butyl)sulfamoyl)-[1,1’-biphenyl]-3-carboxamido)phenyl)propanoic acid is unique due to its combination of a sulfonamide group, biphenyl core, and carboxylic acid moiety. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from similar compounds.
Propiedades
Fórmula molecular |
C26H28N2O5S |
|---|---|
Peso molecular |
480.6 g/mol |
Nombre IUPAC |
3-[4-[[3-[2-(tert-butylsulfamoyl)phenyl]benzoyl]amino]phenyl]propanoic acid |
InChI |
InChI=1S/C26H28N2O5S/c1-26(2,3)28-34(32,33)23-10-5-4-9-22(23)19-7-6-8-20(17-19)25(31)27-21-14-11-18(12-15-21)13-16-24(29)30/h4-12,14-15,17,28H,13,16H2,1-3H3,(H,27,31)(H,29,30) |
Clave InChI |
JEWNSGWYJJBGBM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NS(=O)(=O)C1=CC=CC=C1C2=CC(=CC=C2)C(=O)NC3=CC=C(C=C3)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![14-[[[(2S)-1,4-dioxan-2-yl]methyl-methylsulfamoyl]amino]-5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene](/img/structure/B11935059.png)

![1-[2-[(1-cyanocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B11935072.png)



![(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide](/img/structure/B11935082.png)
![N-((4-(Benzo[d]oxazol-2-yl)phenyl)carbamothioyl)-2-naphthamide](/img/structure/B11935089.png)

![N-(5-Chloro-2-{(E)-3-[9-(4-fluorobenzyl)-3-oxa-7,9-diazabicyclo[3.3.1]non-7-yl]-3-oxopropenyl}-4-methoxyphenyl)-acetamide](/img/structure/B11935100.png)
![4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-hydroxypentanoic acid](/img/structure/B11935112.png)

![[13-Hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride](/img/structure/B11935136.png)
![(1xi)-1,5-Anhydro-1-(3-{[5-(4-fluorophenyl)thiophen-2-yl]methyl}-4-methylphenyl)-D-glucitol](/img/structure/B11935140.png)
